Methyl (2S,4R)-1-Boc-4-hydroxy-5-oxopyrrolidine-2-carboxylate
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Overview
Description
N-tert-Butoxycarbonyl-trans-4-hydroxy-5-oxo-L-proline methyl ester . This compound is a derivative of proline, an amino acid, and is often used in organic synthesis and pharmaceutical research. It has the molecular formula C11H17NO6 and a molecular weight of 259.26 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butoxycarbonyl-trans-4-hydroxy-5-oxo-L-proline methyl ester typically involves the protection of the amino group of L-proline followed by esterification and hydroxylation. One common method includes:
Protection of the amino group: The amino group of L-proline is protected using tert-butoxycarbonyl (Boc) to form Boc-L-proline.
Esterification: The carboxyl group of Boc-L-proline is esterified using methanol in the presence of a catalyst such as sulfuric acid to form Boc-L-proline methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk protection and esterification: Large quantities of L-proline are protected and esterified using automated reactors.
Hydroxylation: The hydroxylation step is carried out in large reactors with continuous monitoring to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butoxycarbonyl-trans-4-hydroxy-5-oxo-L-proline methyl ester undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Acidic or basic conditions are used to remove or replace the Boc group.
Major Products
Oxidation: Formation of 4-keto-5-oxo-L-proline methyl ester.
Reduction: Formation of 4-hydroxy-5-oxo-L-proline alcohol.
Substitution: Formation of various derivatives depending on the substituent used.
Scientific Research Applications
N-tert-Butoxycarbonyl-trans-4-hydroxy-5-oxo-L-proline methyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of proline-rich peptides.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-tert-Butoxycarbonyl-trans-4-hydroxy-5-oxo-L-proline methyl ester involves its interaction with biological molecules. It can act as an inhibitor of certain enzymes by mimicking the structure of proline, thereby interfering with enzyme-substrate interactions. The compound’s hydroxyl and ester groups play a crucial role in binding to the active sites of enzymes .
Comparison with Similar Compounds
Similar Compounds
- N-tert-Butoxycarbonyl-L-proline methyl ester
- N-tert-Butoxycarbonyl-4-hydroxy-L-proline methyl ester
- N-tert-Butoxycarbonyl-5-oxo-L-proline methyl ester
Uniqueness
N-tert-Butoxycarbonyl-trans-4-hydroxy-5-oxo-L-proline methyl ester is unique due to the presence of both hydroxyl and oxo groups at specific positions, which enhances its reactivity and binding affinity in biochemical applications. This makes it a valuable intermediate in the synthesis of more complex molecules .
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl 4-hydroxy-5-oxopyrrolidine-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO6/c1-11(2,3)18-10(16)12-6(9(15)17-4)5-7(13)8(12)14/h6-7,13H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLIHXONXHCHHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC(C1=O)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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